molecular formula C16H16N4O6 B602238 Dantrolene Impurity 3 CAS No. 55227-60-6

Dantrolene Impurity 3

Cat. No.: B602238
CAS No.: 55227-60-6
M. Wt: 360.32
InChI Key:
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Description

Dantrolene Impurity 3 is a specific impurity of Dantrolene, a postsynaptic muscle relaxant that lessens excitation-contraction coupling in muscle cells . It helps reduce muscle pain and stiffness, improves your ability to move around, and lets you do more of your daily activities .

Scientific Research Applications

Detection and Analysis Methods

  • A high-performance liquid chromatography (HPLC) method was developed to separate dantrolene sodium and its impurities, including Dantrolene Impurity 3. This method is useful for determining the content of dantrolene sodium and its impurities in pharmaceutical formulations (Gao Zhen-hong, 2001).
  • High-performance thin-layer chromatography (HPTLC) technique was developed for the separation and quantification of dantrolene and its related impurities, including this compound, in pharmaceutical formulations (N. Abdelwahab et al., 2016).
  • A validated ultra-performance liquid chromatographic (UPLC) method was developed for the simultaneous determination of dantrolene and its potential degradation impurities, which likely include this compound (M. Tawakkul et al., 2010).

Pharmacological Research

  • Dantrolene has been identified as an inhibitor of the ryanodine receptor (RyR), and its impurities, including this compound, may play a role in this interaction, which is crucial for understanding its mechanism in treating malignant hyperthermia (K. Paul-Pletzer et al., 2002).

Medical Applications

  • Dantrolene, and by extension, its impurities, may have implications in the treatment of heart failure, as dantrolene stabilizes interdomain interactions within the RyR, improving cardiomyocyte function in failing hearts (Shigeki Kobayashi et al., 2009).

Stability and Degradation Studies

  • Stability characterization, kinetics, and mechanism of degradation of dantrolene in aqueous solutions were studied, providing insights into the stability and eventual product performance of dantrolene and its impurities (Saeed R. Khan et al., 2012).

Mechanism of Action

Target of Action

Dantrolene Impurity 3, also known as 5-(4-Nitrophenyl)-2-furaldehyde, is a synthetic precursor of Dantrolene . The primary target of Dantrolene is the ryanodine receptor 1 (RYR1) . RYR1 is an intracellular calcium-release channel expressed on the surface of the sarcoplasmic reticulum . This receptor plays a crucial role in muscle contraction by mediating the release of calcium from the sarcoplasmic reticulum .

Mode of Action

This compound, similar to Dantrolene, likely interacts with its target, the ryanodine receptor, by binding to it . This binding results in the depression of excitation-contraction coupling in skeletal muscle . Specifically, it decreases the intracellular calcium concentration by reducing the calcium release from the sarcoplasmic reticulum . This is an essential step in muscle contraction .

Biochemical Pathways

The action of this compound affects the calcium signaling pathway in the cells . By inhibiting the ryanodine receptors, it disrupts the normal flow of calcium ions from the sarcoplasmic reticulum . This disruption leads to a decrease in intracellular calcium concentration, which in turn affects muscle contraction .

Pharmacokinetics

After oral administration of Dantrolene, about 70% of the dose is absorbed, with significant variations in plasma concentrations peaking at about 6 hours . The renal clearance estimate for Dantrolene was 0.33 mL/(min*kg) and the volume of distribution was 0.51 L/kg .

Result of Action

The result of this compound’s action would be a reduction in muscle contraction due to the decreased intracellular calcium concentration . This could potentially lead to muscle relaxation and a decrease in muscle stiffness .

Safety and Hazards

The safety data sheets for Dantrolene suggest that it should be handled with care to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It’s also recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

Dantrolene Impurity 3, like Dantrolene, is likely to interact with ryanodine receptors (RyR), which are intracellular Ca2+ -release channels expressed on the surface of the sarco-endoplasmic reticulum . These receptors are regulated by the Ca2+ -dependent protein, calmodulin (CaM) . Dantrolene acts directly on the RyR1 and RyR3 to reduce channel activation by CaM, thereby decreasing the Ca2+ -sensitivity of the channel activation .

Cellular Effects

This compound may have similar cellular effects as Dantrolene. Dantrolene has been shown to have neuroprotective effects in multiple cell and animal models of neurological injury, including excitotoxicity, oxygen glucose deprivation (OGD), global ischemia, forebrain ischemia, focal ischemia, seizure, and traumatic injury . It inhibits intracellular calcium release from the sarco-endoplasmic reticulum, which plays a central role in neuronal function and injury .

Molecular Mechanism

The therapeutic effect of this compound is likely the result of a direct inhibitory action on the RyR1 channel, thus suppressing aberrant Ca2+ release from the sarcoplasmic reticulum . Despite the almost identical dantrolene-binding sequence exits in all three mammalian RyR isoforms, dantrolene is an isoform-selective inhibitor .

Temporal Effects in Laboratory Settings

While specific studies on this compound are limited, Dantrolene has been shown to have sustained concentrations in the brain after intranasal administration for 180 min, while concentrations fell to zero at 120 min for oral administration . This suggests that this compound may also have a prolonged effect in the brain.

Dosage Effects in Animal Models

Dantrolene has been shown to decrease infarct size and increase cardiac function after ischemia-reperfusion injury in heart animal models .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Dantrolene. Dantrolene is extensively metabolized in the liver by hydroxylation or acetylation .

Transport and Distribution

Dantrolene is known to inhibit ryanodine receptors, which are responsible for calcium recruitment in striatal muscles and brain .

Subcellular Localization

Dantrolene is known to act directly on the RyR1 and RyR3 to reduce channel activation by CaM, thereby decreasing the Ca2+ -sensitivity of the channel activation . This suggests that this compound may also act on these receptors, which are located on the surface of the sarco-endoplasmic reticulum .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dantrolene Impurity 3 involves the conversion of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by the reduction of the nitro group to an amine, and finally, the reaction of the amine with 2,4-dichloro-5-sulfamoylbenzoic acid.", "Starting Materials": [ "4-nitrobenzaldehyde", "Sodium borohydride", "Acetic acid", "Hydrogen gas", "2,4-dichloro-5-sulfamoylbenzoic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "4-nitrobenzaldehyde is dissolved in acetic acid and sodium borohydride is added to the solution.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The mixture is then quenched with water and the resulting 4-nitrobenzyl alcohol is isolated by filtration.", "The 4-nitrobenzyl alcohol is then dissolved in methanol and hydrogen gas is bubbled through the solution in the presence of a palladium catalyst.", "The nitro group is reduced to an amine and the resulting 4-nitrobenzylamine is isolated by filtration.", "2,4-dichloro-5-sulfamoylbenzoic acid is dissolved in sodium hydroxide solution and the resulting solution is cooled to 0-5°C.", "The 4-nitrobenzylamine is added to the cooled solution and the reaction mixture is stirred for several hours at room temperature.", "The resulting precipitate is isolated by filtration and washed with water to obtain Dantrolene Impurity 3." ] }

CAS No.

55227-60-6

Molecular Formula

C16H16N4O6

Molecular Weight

360.32

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester

Origin of Product

United States

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